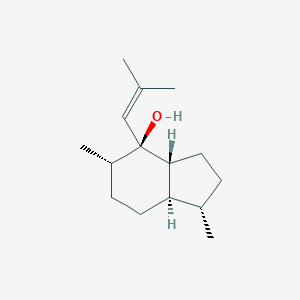
(-)-Tamariscol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Tamariscol is a monoterpenoid.
This compound is a natural product found in Frullania tamarisci with data available.
Wissenschaftliche Forschungsanwendungen
Cosmetic Industry
Odorant Properties
(-)-Tamariscol is primarily recognized for its pleasant earthy and woody fragrance, making it a valuable ingredient in perfumes and cosmetics. Its inclusion in formulations enhances scent profiles and contributes to the overall sensory experience of products . The compound's stability and volatility have been studied extensively to optimize its use in various cosmetic applications.
Stability Studies
Research indicates that this compound can undergo transformations when subjected to certain solvents during analytical procedures. For instance, studies have shown that when dissolved in deuterated chloroform (CDCl₃), tamariscol can degrade into other compounds, which may affect its efficacy as an odorant . Understanding these degradation pathways is crucial for formulating stable cosmetic products.
Pharmacological Applications
Therapeutic Potential
The pharmacological properties of this compound are under investigation for potential therapeutic applications. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial activities, although further research is needed to substantiate these claims and explore the mechanisms involved .
Biosynthesis Research
Recent studies have focused on the biosynthesis of this compound within Frullania tamarisci. Understanding the metabolic pathways leading to its production can provide insights into enhancing yields through biotechnological methods, potentially leading to more sustainable production practices for this valuable compound .
Biochemical Research
Chemical Stability Investigations
The chemical stability of this compound has been a subject of interest in phytochemistry. Studies have demonstrated that its structure can change under specific conditions, leading to the formation of degradation products such as pacifigorgia-1,10-diene and pacifigorgia-2,10-diene . These findings highlight the importance of considering chemical stability when utilizing natural products in research and industry.
Analytical Techniques
Advanced analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and GC-MS (Gas Chromatography-Mass Spectrometry) have been employed to characterize this compound and its derivatives. These methods allow for detailed structural analysis and identification of transformation products, providing a deeper understanding of the compound's behavior under various conditions .
Summary Table: Applications of this compound
| Application Area | Details |
|---|---|
| Cosmetics | Used as an odorant; stability studies indicate potential degradation during formulation. |
| Pharmacology | Investigated for anti-inflammatory and antimicrobial properties; biosynthesis research ongoing. |
| Biochemical Research | Focus on chemical stability and transformation products; characterized using NMR and GC-MS. |
Eigenschaften
CAS-Nummer |
131615-60-6 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(1S,3aR,4R,5S,7aR)-1,5-dimethyl-4-(2-methylprop-1-enyl)-1,2,3,3a,5,6,7,7a-octahydroinden-4-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)9-15(16)12(4)6-7-13-11(3)5-8-14(13)15/h9,11-14,16H,5-8H2,1-4H3/t11-,12-,13+,14+,15+/m0/s1 |
InChI-Schlüssel |
JOARPSTUQGJONT-VQJWOFKYSA-N |
SMILES |
CC1CCC2C1CCC(C2(C=C(C)C)O)C |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@@H]1CC[C@@H]([C@@]2(C=C(C)C)O)C |
Kanonische SMILES |
CC1CCC2C1CCC(C2(C=C(C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















